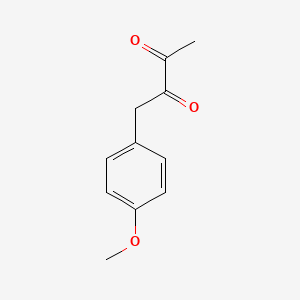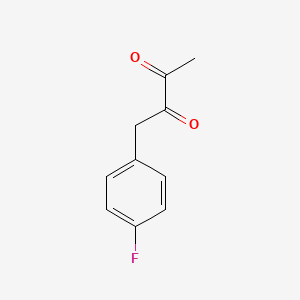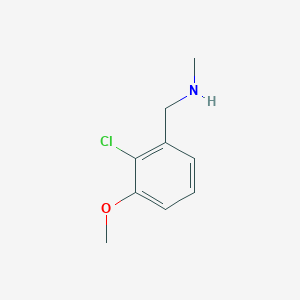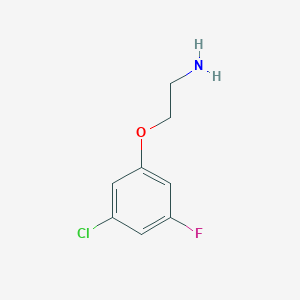
1-(4-Methoxyphenyl)butane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)butane-2,3-dione is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a butane-2,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butane-2,3-dione can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-methoxybenzene with butane-2,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Knoevenagel Condensation: This method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like piperidine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-4-oxide.
Reduction: Reduction reactions can lead to the formation of 1-(4-methoxyphenyl)butane-2,3-diol.
Substitution: Substitution reactions can occur at the methoxy group or the ketone carbonyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: this compound-4-oxide
Reduction Products: 1-(4-methoxyphenyl)butane-2,3-diol
Substitution Products: Various derivatives depending on the substituent used.
科学的研究の応用
1-(4-Methoxyphenyl)butane-2,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(4-Methoxyphenyl)butane-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes.
類似化合物との比較
1-(4-Methoxyphenyl)butane-2,3-dione is similar to other compounds such as acetanisole and p-methoxyacetophenone. its unique structure and reactivity set it apart, making it valuable in specific applications. Other similar compounds include:
Acetanisole (1-(4-Methoxyphenyl)ethan-1-one)
p-Methoxyacetophenone (1-(4-Methoxyphenyl)propan-2-one)
特性
IUPAC Name |
1-(4-methoxyphenyl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(13)7-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLGUBTBBGMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














